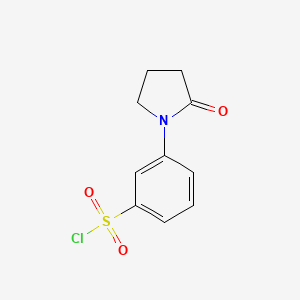

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-4-1-3-8(7-9)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEOQKUZIYKBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517088 | |

| Record name | 3-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344312-54-5 | |

| Record name | 3-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride generally follows a multi-step approach:

Step 1: Formation of the Pyrrolidinone-Substituted Benzene Intermediate

The pyrrolidinone ring is introduced onto the benzene ring, typically through nucleophilic substitution or amide bond formation involving 2-oxopyrrolidine derivatives and appropriately functionalized benzene precursors.Step 2: Introduction of the Sulfonyl Chloride Group

The key sulfonyl chloride group is introduced by chlorosulfonation of the pyrrolidinone-substituted benzene intermediate using chlorosulfonic acid under controlled low-temperature conditions (around 0°C) in an inert solvent such as carbon tetrachloride.Step 3: Purification and Isolation

The crude sulfonyl chloride product is purified by extraction, neutralization, and vacuum distillation or recrystallization to obtain the target compound with high purity.

This strategy is supported by literature that describes chlorosulfonation of related pyrrolidinone-benzene compounds to yield sulfonyl chlorides with high specificity and yield.

Detailed Synthetic Routes and Reaction Conditions

A representative synthetic route involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Nucleophilic addition of aniline to 2-chloroethyl isocyanate in methylene chloride at 25°C | Formation of 1-phenylimidazolidin-2-one intermediate |

| 2 | Cyclization using sodium hydride in tetrahydrofuran (THF) at 25°C | Formation of the pyrrolidinone ring |

| 3 | Chlorosulfonation with chlorosulfonic acid in carbon tetrachloride at 0°C | Introduction of sulfonyl chloride group on benzene ring |

| 4 | Work-up: Neutralization with liquid caustic soda (32% NaOH), extraction, and vacuum distillation at 150°C under 0.098 MPa | Purification and isolation of this compound |

This method yields the sulfonyl chloride with a purity of approximately 99.5% and a yield around 75% under optimized conditions.

Industrial Production Methodology

An industrially relevant preparation method for benzene sulfonyl chlorides closely related to this compound involves:

Sulfonation:

Addition of chlorosulfonic acid to benzene derivatives at temperatures below 60°C with controlled addition rates to manage exothermicity and avoid side reactions. The molar ratio of chlorosulfonic acid to benzene is maintained around 3:1.Hydrolysis and Layer Separation:

Controlled addition of water to hydrolyze excess chlorosulfonic acid and separate sulfuric acid byproduct layers from the organic phase containing sulfonyl chloride.Neutralization:

Treatment of the organic layer with caustic soda to neutralize residual acids and adjust pH to neutrality.Vacuum Distillation:

Final purification by vacuum distillation at approximately 150°C under reduced pressure (0.098 MPa) to isolate the sulfonyl chloride product.

This process is scalable, environmentally improved by capturing and recycling hydrogen chloride gas, and economically beneficial due to high yield and purity.

Data Table: Summary of Preparation Parameters

| Parameter | Description | Typical Value / Range |

|---|---|---|

| Chlorosulfonic acid to benzene ratio | Molar or mass ratio for sulfonation | 3.0 – 3.2 : 1 |

| Sulfonation temperature | Temperature control during chlorosulfonation | < 60°C (lab scale), 0°C (for delicate substrates) |

| Reaction time (sulfonation) | Duration of chlorosulfonation | ~1 hour |

| Hydrolysis water to benzene ratio | For hydrolysis of excess chlorosulfonic acid | 1 : 3 to 1 : 4 (mass ratio) |

| Hydrolysis temperature | Temperature during hydrolysis step | < 60°C |

| Neutralization agent | Base used to neutralize acid residues | 32% NaOH solution |

| Neutralization pH | Target pH after neutralization | Neutral (pH ~7) |

| Vacuum distillation temperature | Temperature for product isolation | ~150°C |

| Vacuum pressure | Pressure during distillation | ~0.098 MPa (reduced pressure) |

| Product purity | Purity of isolated sulfonyl chloride | ~99.5% |

| Yield | Isolated yield of sulfonyl chloride | ~75% |

Research Findings and Notes

The chlorosulfonation step is critical and requires careful temperature control to prevent over-chlorination or decomposition of the pyrrolidinone moiety.

Use of inert solvents such as carbon tetrachloride or dichloromethane is common to ensure reaction selectivity and facilitate product isolation.

The sulfonyl chloride group is highly reactive and sensitive to moisture; thus, strict anhydrous conditions and immediate use or stabilization of the product are recommended.

Industrial processes emphasize environmental controls, including the capture and conversion of hydrogen chloride gas generated during sulfonation and hydrolysis steps into hydrochloric acid for reuse or safe disposal.

Alternative synthetic routes involving nucleophilic substitution on pre-formed sulfonyl chlorides or the use of triphosgene for ring formation have been reported but are less common due to complexity or lower yields.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction Reactions: The pyrrolidinone ring can undergo oxidation and reduction reactions, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives and modified pyrrolidinone compounds, which can have different biological and chemical properties .

Scientific Research Applications

Organic Synthesis

The sulfonyl chloride functional group in 3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride allows for various synthetic applications:

- Reactivity : It can react with amines and alcohols to form sulfonamides and esters, respectively. This property is essential for the construction of more complex molecules in synthetic organic chemistry.

- Use as a Reagent : The compound serves as a reagent in the synthesis of other chemical entities, including potential pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered interest for its potential biological activities:

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. Its mechanism typically involves the formation of covalent bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity . This makes it a candidate for drug development targeting specific enzymes.

Case Study: HIV Protease Inhibitors

A notable application of compounds similar to this compound is in the design of HIV protease inhibitors. Studies have shown that modifications to the pyrrolidinone moiety can enhance binding affinities against wild-type HIV protease and multidrug-resistant variants. For instance, certain inhibitors containing similar structural motifs demonstrated nanomolar potencies against HIV protease .

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring may also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Research Findings and Structural Insights

- Conformational Analysis : The 2-oxopyrrolidin ring in the target compound may exhibit puckering (per Cremer-Pople parameters), influencing its solubility and intermolecular interactions. Such puckering is common in lactams and affects binding in biological systems .

- For example, the trifluoroacetyl derivative’s planar structure could be resolved via SHELXL refinement .

Biological Activity

3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride, also known by its CAS number 344312-54-5, is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.

The compound has the following chemical characteristics:

- Molecular Formula : C10H10ClNO3S

- Molecular Weight : 259.71 g/mol

- Structure : The structure consists of a benzene ring substituted with a sulfonyl chloride group and a pyrrolidinone moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activities. This property makes it a candidate for developing enzyme inhibitors, particularly in therapeutic contexts.

- Binding Affinity : The pyrrolidinone ring enhances the binding affinity and specificity of the compound towards its molecular targets, potentially influencing receptor interactions and downstream signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Applications in Research

The compound has several applications across different fields:

| Field | Application |

|---|---|

| Medicinal Chemistry | Used as a starting material for synthesizing pharmaceutical intermediates. |

| Biological Studies | Investigated for enzyme inhibition and receptor studies. |

| Organic Synthesis | Acts as an intermediate in the synthesis of more complex molecules. |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds have been studied extensively:

- Enzyme Inhibition Studies : Research has shown that similar sulfonyl chlorides can inhibit serine proteases by forming stable covalent complexes with the active site serine residue. This mechanism is crucial for developing drugs targeting proteolytic enzymes involved in various diseases.

- Synthesis and Reactivity : The compound's synthesis typically involves reacting appropriate benzene derivatives with pyrrolidinone and sulfonyl chloride under controlled conditions. This reactivity is leveraged in organic synthesis to create complex molecules with potential therapeutic effects .

Safety and Toxicology

As with many sulfonyl chlorides, this compound poses certain hazards:

- Toxicity : It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or ingested. Proper handling precautions are essential when working with this compound .

- Environmental Impact : The compound reacts violently with water, releasing toxic gases such as hydrogen chloride. Thus, it should be stored and disposed of according to hazardous waste regulations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride, and how is purity ensured?

The synthesis typically involves reacting benzene-1-sulfonyl chloride derivatives with 2-pyrrolidone under anhydrous conditions in inert solvents like dichloromethane. A Schlenk line or nitrogen atmosphere is recommended to prevent hydrolysis of the sulfonyl chloride group. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from non-polar solvents. Purity is validated via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR for verifying aromatic protons, sulfonyl chloride (-SO₂Cl), and pyrrolidinone ring signals. DEPT-135 and HSQC aid in carbon assignment.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : SHELX software refines bond lengths/angles, with emphasis on the sulfonyl chloride geometry and pyrrolidinone ring puckering .

Q. What are the primary biochemical applications of this compound in proteomics research?

The sulfonyl chloride group reacts selectively with nucleophilic residues (e.g., lysine amines, cysteine thiols) in proteins, enabling site-specific labeling. Applications include:

- Protein Crosslinking : Studying tertiary/quaternary structures.

- Activity-Based Probes : Tracking enzyme active sites. Methodologically, reactions are performed in pH 7.4 buffers (e.g., PBS) at 4°C to minimize denaturation .

Advanced Research Questions

Q. How do conformational dynamics of the pyrrolidinone ring influence reactivity, and how are these dynamics quantified?

The ring’s puckering (e.g., envelope or half-chair conformations) affects steric accessibility of the sulfonyl chloride group. Cremer-Pople puckering parameters (q₂, q₃, φ) derived from X-ray data quantify out-of-plane deviations. Computational tools like Gaussian (DFT calculations) model energy barriers between conformers, while variable-temperature NMR detects dynamic equilibria .

Q. What experimental design considerations mitigate side reactions during nucleophilic substitutions with amines?

Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote hydrolysis; anhydrous conditions are critical.

- Stoichiometry : A 1.2:1 molar ratio (sulfonyl chloride:amine) minimizes di-adduct formation.

- Temperature : 0–25°C balances reaction rate and selectivity. LC-MS monitors reaction progress, and quenching with ice water isolates sulfonamide products .

Q. How can discrepancies in crystallographic data (e.g., bond angles) be resolved during structural refinement?

Discrepancies often arise from twinning or disorder. Strategies include:

Q. What mechanistic insights explain the compound’s selectivity toward cysteine versus serine residues in proteins?

The sulfonyl chloride’s electrophilicity favors thiols (pKa ~8.5) over hydroxyls (pKa >13). Kinetic studies (stopped-flow UV-Vis) show higher rate constants (k₂) for cysteine at pH 7.4. Computational docking (AutoDock) further reveals steric complementarity with cysteine’s smaller side chain .

Data Contradictions and Resolution

- Conflicting Reactivity Reports : Some studies note variable yields in sulfonamide formation. Resolution involves optimizing anhydrous conditions and pre-activating amines with bases (e.g., TEA) .

- Crystallographic Disorder : For the pyrrolidinone ring, SHELXL’s PART instruction models disorder, validated against NMR-derived torsional constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.